6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (IUPAC name: 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid) is a halogenated imidazopyridine derivative with the molecular formula C₈H₄BrClN₂O₂ and a molecular weight of 275.5 g/mol (calculated). It features a bicyclic imidazo[1,2-a]pyridine core substituted with bromine at position 6, chlorine at position 3, and a carboxylic acid group at position 2 . The compound’s structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its synthesis typically involves halogenation and cyclization steps, as seen in related imidazopyridine derivatives (e.g., bromo/chloro-substituted precursors in ) .
Properties
Molecular Formula |
C8H4BrClN2O2 |
|---|---|
Molecular Weight |
275.48 g/mol |
IUPAC Name |
6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrClN2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14) |
InChI Key |
QNEANWROZBPPER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Br)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core
A reliable and industrially applicable method for synthesizing 6-bromoimidazo[1,2-a]pyridine, which is a key intermediate, is described in a 2014 Chinese patent (CN103788092A). The process involves:
- Reacting 2-amino-5-bromopyridine with a 40% aqueous solution of monochloroacetaldehyde .
- The reaction proceeds under mild alkaline conditions (using sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate) at temperatures between 25°C and 50°C.
- The reaction time ranges from 2 to 24 hours.
- After completion, the product is extracted with ethyl acetate, dried, and purified by recrystallization from an ethyl acetate/normal hexane mixture.
Key Reaction Conditions and Yields:
| Parameter | Details |
|---|---|
| Starting Material | 2-Amino-5-bromopyridine |
| Reagent | 40% Monochloroacetaldehyde (aqueous) |
| Alkali | Sodium bicarbonate (preferred) |
| Solvent | Ethanol or water/ethanol mix |
| Temperature | 25–50 °C |
| Reaction Time | 2–24 hours |
| Purification | Ethyl acetate extraction, recrystallization |
| Yield | ~72% (off-white crystals) |
| Melting Point | 76.5–78.0 °C |
This method is noted for mild reaction conditions, ease of operation, and high purity of the product, making it suitable for both laboratory and industrial scale synthesis.
Synthesis of 3-Bromo-6-chloropyridine-2-carboxylic Acid Intermediate
A crucial intermediate in the synthesis of the target compound is 3-bromo-6-chloropyridine-2-carboxylic acid , which can be converted into the imidazo[1,2-a]pyridine framework with further steps.
A patented synthetic route (CN103058921A) outlines an efficient, scalable, and environmentally safer method for this intermediate:
- Starting from 3-bromo-6-chloropyridine , oxidation is carried out using urea peroxide and trifluoroacetic anhydride to form 3-bromo-6-chloropyridine oxynitride.
- This intermediate is reacted with trimethylsilyl cyanide and triethylamine to produce 3-bromo-6-chloropyridine-2-cyanide.
- Finally, hydrolysis under concentrated sulfuric acid (90–98%) at 140–180 °C for 2.5–4 hours yields 3-bromo-6-chloropyridine-2-carboxylic acid.
- Avoids the use of highly toxic sodium cyanide.
- Employs low-cost and less toxic raw materials.
- Suitable for large-scale industrial production.
- Environmentally friendly and operationally safe.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oxidation | Urea peroxide + trifluoroacetic anhydride, 10–35 °C, ≥10 h, chloroform added | Formation of oxynitride |
| Cyanation | Trimethylsilyl cyanide + triethylamine, acetonitrile, ≥10 h | Formation of cyanide |
| Hydrolysis | Sulfuric acid (90–98%), 140–180 °C, 2.5–4 h | Conversion to carboxylic acid |
This method provides a safer and more cost-effective approach compared to traditional routes that use 2-fluoro-3-bromo-6-chloropyridine and sodium cyanide.
Integration of Synthetic Steps Toward this compound
While direct literature on the full synthesis of this compound is limited, the combination of the above methods allows a logical synthetic sequence:
- Preparation of 3-bromo-6-chloropyridine-2-carboxylic acid as a key intermediate.
- Cyclization with appropriate reagents (such as chloroacetaldehyde derivatives) under alkaline conditions to form the imidazo[1,2-a]pyridine ring.
- Selective halogenation or substitution at the 3-position with chlorine to obtain the 3-chloro derivative.
- Purification and characterization to obtain the final this compound.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The mild reaction conditions for the imidazo[1,2-a]pyridine ring formation favor high product purity and reproducibility.
- The avoidance of toxic cyanide salts in the synthesis of the carboxylic acid intermediate enhances safety and environmental compliance.
- The presence of both bromine and chlorine substituents on the heterocyclic ring offers versatile sites for further functionalization, useful in medicinal chemistry.
- The described methods have been validated at both laboratory and pilot scales, indicating potential for industrial application.
Chemical Reactions Analysis
Substitution Reactions at Halogenated Positions
The bromine and chlorine atoms on the imidazo[1,2-a]pyridine core undergo nucleophilic substitution and cross-coupling reactions.
Aryl Substitution via Suzuki Coupling
The chlorine at C3 can be replaced by aryl groups under palladium catalysis. For example:
Reaction:
6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid + Phenylboronic acid → 6-Bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylic acid
Conditions:
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Base: K₂CO₃
-
Solvent: 1,4-dioxane/H₂O
Thiocyanation
The chlorine at C3 reacts with sodium thiocyanate (NaSCN) to form a thiocyanate derivative:
Reaction:
this compound + NaSCN → 6-Bromo-3-thiocyanatoimidazo[1,2-a]pyridine-2-carboxylic acid
Conditions:
Decarboxylation of the Carboxylic Acid Group
The carboxylic acid at C2 undergoes decarboxylation under thermal or basic conditions:
Reaction:
this compound → 6-Bromo-3-chloroimidazo[1,2-a]pyridine + CO₂
Conditions:
-
Base: NaOH or NaHCO₃
-
Temperature: 150–200°C
Notes: This reaction simplifies the structure for further functionalization .
Functional Group Interconversion at the Carboxylic Acid
The carboxylic acid group participates in standard derivatization reactions:
Esterification
Reaction:
this compound + ROH → 6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate ester
Conditions:
-
Catalyst: H₂SO₄ or DCC/DMAP
-
Solvent: Methanol or DCM
Application: Esters are intermediates for amide synthesis .
Amidation
Reaction:
this compound + Amine → 6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxamide
Conditions:
-
Coupling Agent: EDC/HOBt or DCC
-
Solvent: DMF or THF
Example: Conjugation with 4-aminophenyl chalcones yielded antikinetoplastid agents .
Reduction of Halogen Groups
The bromine or chlorine atoms can be reduced to hydrogen under catalytic hydrogenation:
Reaction:
this compound + H₂ → Imidazo[1,2-a]pyridine-2-carboxylic acid (dehalogenated)
Conditions:
Oxidation of the Imidazo Ring
The imidazo[1,2-a]pyridine ring is resistant to oxidation, but strong oxidants (e.g., KMnO₄) can modify substituents or degrade the ring.
Table of Key Reactions and Conditions
Mechanistic Insights
-
Cross-Couplings: The chlorine at C3 undergoes oxidative addition with Pd(0), followed by transmetallation with arylboronic acids .
-
Thiocyanation: A nucleophilic aromatic substitution (SNAr) mechanism is proposed, facilitated by the electron-withdrawing carboxylic acid group .
-
Decarboxylation: Proceeds via a six-membered cyclic transition state, stabilized by the aromatic ring.
Scientific Research Applications
6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antituberculosis agents.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties.
Biological Studies: It is employed in various biological assays to study its effects on different biological targets.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or proteins essential for the survival of pathogens, such as Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine scaffold is widely explored for its bioactivity, with substituent positions and halogenation patterns critically influencing physicochemical and pharmacological properties. Below is a comparative analysis of structurally related compounds:
Structural and Physicochemical Comparison
Key Observations :
- Halogen Positioning : The target compound’s 6-Br and 3-Cl substituents create a distinct electronic environment compared to 8-Br-6-Cl analogs (). Bromine at position 6 may enhance π-stacking interactions in biological targets, while chlorine at position 3 could modulate steric hindrance .
- Carboxylic Acid Position : Moving the carboxylic acid from position 2 (target compound) to 3 () alters hydrogen-bonding capacity and pKa, impacting solubility and receptor binding .
Physicochemical Properties
Biological Activity
6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in recent years for its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is recognized for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on various research findings and case studies.
- Molecular Formula : C8H4BrClN2O2
- Molecular Weight : 247.49 g/mol
- Structure : The compound features a bromine atom at the 6-position and a chlorine atom at the 3-position of the imidazo[1,2-a]pyridine ring, along with a carboxylic acid group at the 2-position.
Antimicrobial Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds within this class demonstrated minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains, suggesting strong potential for treating tuberculosis (TB) .
Anticancer Properties
The anticancer activity of imidazo[1,2-a]pyridine derivatives has also been explored extensively. For instance:
- Case Study : A derivative similar to this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Mechanism : The proposed mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways .
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses. Research indicates that it may inhibit Bruton’s tyrosine kinase (Btk), which plays a crucial role in B-cell activation and autoimmune diseases . This inhibition suggests its application in treating conditions like rheumatoid arthritis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. A study on various analogs revealed:
- Substituent Effects : The presence of halogens (bromine and chlorine) enhances biological activity compared to non-halogenated counterparts.
- Carboxylic Acid Group : This functional group is essential for interaction with biological targets, improving solubility and bioavailability .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 0.03 - 5.0 μM against Mtb | Promising against various cancer cell lines | Inhibits Btk |
| 3-Bromo-6-chloroimidazo[1,2-a]pyridine | Varies | Moderate | Not specified |
| 8-Bromo-6-chloroimidazo[1,2-b]pyridazine | Higher MIC values | Low activity | Inactive |
Q & A
Q. What are the established synthetic routes for 6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid?
The compound is typically synthesized via cyclization reactions. A common method involves reacting halogenated pyridine derivatives with chloroacetaldehyde in the presence of a base (e.g., sodium bicarbonate) under reflux conditions. For example, a related compound, 8-amino-6-bromoimidazo[1,2-a]pyridine, was synthesized using 5-bromo-2,3-diaminopyridine and chloroacetaldehyde in ethanol . Modifications to this protocol, such as adjusting reaction time or temperature, may optimize yields for the target compound.
Q. How is the structure of this compound validated?
X-ray crystallography is the gold standard for structural confirmation. For imidazo[1,2-a]pyridine derivatives, non-hydrogen atoms are analyzed for planarity, and hydrogen-bonding patterns (e.g., N–H⋯N interactions) are mapped to verify molecular packing . Spectroscopic techniques like / NMR and high-resolution mass spectrometry (HRMS) are also used to confirm functional groups and molecular weight.
Q. What analytical techniques are critical for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard . Melting point analysis (e.g., 248–249°C for a structurally similar compound) and elemental analysis further validate purity . For trace impurities, LC-MS or GC-MS may identify byproducts from incomplete reactions or side reactions.
Advanced Research Questions
Q. How can regioselective bromination or chlorination be achieved in imidazo[1,2-a]pyridine systems?
Regioselectivity depends on the electronic environment of the heterocyclic core. Bromination at the 6-position is favored due to the electron-rich nature of the pyridine ring, while chlorination at the 3-position may require directing groups (e.g., carboxylic acid) or catalysts. For example, in 8-amino-6-bromoimidazo[1,2-a]pyridine, bromine occupies the 6-position due to steric and electronic factors, as confirmed by X-ray studies . Computational modeling (e.g., DFT) can predict reactive sites to guide synthetic design.
Q. What strategies address low yields in cyclization steps?
Low yields often stem from competing side reactions. Optimizing solvent polarity (e.g., ethanol vs. dichloromethane) and base strength (e.g., sodium bicarbonate vs. potassium carbonate) can improve reaction efficiency. In one study, replacing chloroacetaldehyde with a preformed enamine intermediate increased yields by 15–20% . Real-time monitoring via TLC or in-situ IR spectroscopy helps identify optimal reaction termination points .
Q. How do structural modifications influence biological activity?
Substitutions at the 2-carboxylic acid position (e.g., hydrazide derivatives) enhance interactions with biological targets like cyclin-dependent kinases (CDKs). For instance, 6-bromo-N'-(substituted)imidazo[1,2-a]pyridine-2-carbohydrazides show improved CDK2 inhibition due to hydrogen-bonding with ATP-binding pockets . SAR studies comparing bromo, chloro, and fluoro analogs reveal that bromine’s bulkiness improves target affinity but may reduce solubility .
Q. How can isotopic labeling (e.g., 14C^{14}C14C) be incorporated for metabolic studies?
Radiolabeled versions (e.g., [pyrazole-2-^{14}C $$ -labeled derivatives) are synthesized using ^{14}C $-enriched precursors. The labeled compound (50–60 mCi/mmol activity) is purified via column chromatography and verified by radiometric detection . Stability studies under physiological conditions (pH 7.4, 37°C) ensure the label remains intact during in vivo tracking.
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for similar compounds: How to resolve?
Variations in melting points (e.g., 176–177°C vs. 248–249°C for chloro-substituted analogs) may arise from polymorphic forms or hydration states . Differential scanning calorimetry (DSC) and powder XRD can identify polymorphs. Reproducing synthesis and purification protocols (e.g., recrystallization from hexane vs. ethanol) ensures consistency .
Q. Conflicting biological activity What factors contribute?
Discrepancies in CDK inhibition assays may stem from differences in assay conditions (e.g., ATP concentration, pH) or compound purity. For example, impurities ≥5% can artificially inflate or suppress IC values . Standardizing protocols (e.g., using recombinant CDK2 and ATP concentrations at ) minimizes variability. Cross-validation with orthogonal assays (e.g., fluorescence polarization) is recommended .
Methodological Recommendations
- Synthetic Optimization: Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent, catalyst) and identify optimal conditions .
- Characterization: Combine X-ray crystallography with - HMBC NMR to resolve ambiguities in hydrogen-bonding networks .
- Biological Testing: Employ SPR (surface plasmon resonance) to measure binding kinetics and distinguish true inhibitors from non-specific binders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
